molecular formula C9H19NS B13271608 4-[(2-Methylpropyl)sulfanyl]piperidine

4-[(2-Methylpropyl)sulfanyl]piperidine

Cat. No.: B13271608
M. Wt: 173.32 g/mol
InChI Key: LNUATSKNVFBPKR-UHFFFAOYSA-N
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Description

4-[(2-Methylpropyl)sulfanyl]piperidine is an organic compound with the molecular formula C₉H₁₉NS It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylpropyl)sulfanyl]piperidine typically involves the reaction of piperidine with 2-methylpropylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylpropyl)sulfanyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides, sodium hydride or potassium carbonate as bases, dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

4-[(2-Methylpropyl)sulfanyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents for treating diseases such as cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2-Methylpropyl)sulfanyl]piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its piperidine ring and sulfanyl group. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered heterocyclic amine with a wide range of applications in organic synthesis and medicinal chemistry.

    Piperine: An alkaloid found in black pepper, known for its bioavailability-enhancing properties and potential therapeutic effects.

Uniqueness

4-[(2-Methylpropyl)sulfanyl]piperidine is unique due to the presence of the 2-methylpropylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with simpler piperidine derivatives. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

4-(2-methylpropylsulfanyl)piperidine

InChI

InChI=1S/C9H19NS/c1-8(2)7-11-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3

InChI Key

LNUATSKNVFBPKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1CCNCC1

Origin of Product

United States

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